3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(3,4-Dimethylbenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound belonging to the triazoloquinazoline class. Its structure features a triazolo[1,5-a]quinazoline core substituted with a 3,4-dimethylbenzenesulfonyl group at position 3 and a 3-methoxyphenyl amine at position 3. The molecular formula is C₂₆H₂₃N₅O₃S, with a molecular weight of 493.56 g/mol (calculated based on standard atomic masses).
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-15-11-12-19(13-16(15)2)33(30,31)24-23-26-22(25-17-7-6-8-18(14-17)32-3)20-9-4-5-10-21(20)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWDMEAQEASXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Ring Formation: The quinazoline ring is formed by reacting anthranilic acid derivatives with suitable reagents.
Final Coupling: The final step involves coupling the triazole-quinazoline intermediate with the appropriate aromatic amines under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Industrial Applications: It may be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs from the same chemical family, identified in ECHEMI databases (2022).
Table 1: Structural and Theoretical Comparison of Triazoloquinazoline Derivatives
Substituent Effects on Properties
Lipophilicity and Solubility :
- The 3,4-dimethylbenzenesulfonyl group in the target compound increases lipophilicity compared to the unsubstituted benzenesulfonyl group in the third analog .
- The 3-methoxyphenyl substituent provides moderate polarity, whereas the 4-ethoxyphenyl group in the third compound enhances water solubility due to the ethoxy moiety’s larger polar surface area .
Methyl groups on the sulfonyl benzene ring (target compound) may stabilize π-π stacking interactions compared to non-methylated analogs .
Theoretical Property Predictions :
- While experimental data (e.g., LogP, pKa) are unavailable in the provided evidence, computational methods like B3LYP/6-31G(d,p) (referenced in unrelated triazolone studies) could model electronic properties such as Mulliken charges or HOMO-LUMO gaps .
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : Substituent variations highlight the importance of optimizing methyl, methoxy, and ethoxy groups for tailored applications (e.g., herbicides or kinase inhibitors) .
- Data Gaps: No experimental bioactivity, toxicity, or pharmacokinetic data are provided in the evidence. Further studies are required to validate theoretical predictions.
Biological Activity
The compound 3-(3,4-dimethylbenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 904584-39-0) is a synthetic derivative belonging to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases involved in cancer and other diseases.
- Molecular Formula : C23H22N5O2S
- Molecular Weight : Approximately 493.97 g/mol
- Structural Features : The compound features a triazole ring fused with a quinazoline moiety, along with a sulfonyl group and a methoxyphenyl substituent which are critical for its biological activity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study evaluating a series of quinazolinone derivatives demonstrated that certain compounds showed broad-spectrum antitumor activity with mean GI50 values ranging from 7.24 to 14.12 µM, indicating they are more potent than the standard chemotherapy drug 5-FU (GI50 = 22.60 µM) .
The biological mechanism underlying the antitumor activity involves the inhibition of key protein kinases such as EGFR-TK and B-RAF kinase. Molecular docking studies have shown that these compounds can bind effectively to the ATP binding sites of these kinases, thereby inhibiting their activity and leading to reduced cell proliferation in various cancer cell lines .
Case Study 1: In Vitro Evaluation
A comprehensive study synthesized and evaluated several quinazoline derivatives for their cytotoxic effects against human cancer cell lines. Among these derivatives, those structurally related to our compound exhibited selective activities against CNS, renal, and breast cancer cell lines . The findings suggest that modifications in the molecular structure can significantly influence their anticancer efficacy.
Case Study 2: Kinase Inhibition
Further investigations into the kinase inhibition profile revealed that specific substitutions on the quinazoline ring enhanced binding affinity and selectivity towards certain kinases. For instance, compounds with bulky substituents on the side chains showed varying degrees of potency against different kinases such as GSK3b and DYRK2 .
Data Tables
| Compound Name | GI50 (µM) | Target Kinase | Activity Type |
|---|---|---|---|
| Compound A | 10.47 | EGFR-TK | Antitumor |
| Compound B | 7.24 | B-RAF | Antitumor |
| Compound C | 14.12 | GSK3b | Antitumor |
| 5-FU | 22.60 | - | Control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
